2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a halogenated quinoline derivative characterized by a 2-(4-bromophenyl)-substituted quinoline core esterified with a 2-(4-bromophenyl)-2-oxoethyl group.
Properties
Molecular Formula |
C24H14Br2ClNO3 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Br2ClNO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2 |
InChI Key |
XTDMSCDPVWJBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. This is followed by the addition of 2-bromoacetophenone under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also targets specific enzymes involved in cell signaling pathways, thereby inhibiting their activity and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related quinoline derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.
Structural and Molecular Comparisons
Key differences among analogs lie in halogenation (Br, Cl), alkyl/aryl substitutions, and functional group modifications. These variations impact molecular weight, lipophilicity, and electronic properties.
Substituent Effects
- The target compound’s 6-Cl substituent may increase electrophilicity compared to 6-Br or 6-Me analogs (), influencing reactivity and metabolic stability .
- Alkyl/Aryl Groups :
Inferred Bioactivity
- Bromophenyl and chloroquinoline motifs are associated with antimicrobial, anticancer, and anti-inflammatory activities () .
- The target compound’s dual bromophenyl groups may synergistically enhance bioactivity compared to mono-halogenated analogs (e.g., ) .
Biological Activity
The compound 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a member of the quinoline family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a quinoline skeleton with multiple substituents, including bromine and chlorine atoms. These halogen substitutions are significant as they can enhance the compound's biological activity by increasing lipophilicity and altering reactivity.
Biological Activity Overview
Quinoline derivatives have been extensively studied for their interactions with various biological targets. The following sections detail the specific biological activities associated with This compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines:
- In vitro Studies : Research indicates that quinoline derivatives can inhibit protein kinases involved in cancer progression. For example, certain derivatives exhibited IC50 values against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines ranging from to , demonstrating potent cytotoxicity comparable to established drugs like erlotinib .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Erlotinib | HepG2 | 0.308 |
| Erlotinib | MCF-7 | 0.512 |
| Quinoline Derivative 1 | HepG2 | 0.137 |
| Quinoline Derivative 1 | MCF-7 | 0.164 |
Antimicrobial Activity
The antimicrobial properties of quinolines are also noteworthy. Compounds similar to This compound have demonstrated effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : In one study, certain derivatives showed MIC values significantly lower than reference antibiotics like neomycin against Staphylococcus aureus and E. coli, indicating strong antibacterial activity .
| Bacterial Strain | Compound | MIC (μg/mL) |
|---|---|---|
| S. aureus | Compound A | 4 |
| E. coli | Compound B | 16 |
| C. albicans | Compound C | 8 |
Case Studies
- Anticancer Efficacy : A study conducted on a series of quinoline derivatives demonstrated their ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values around , suggesting potential use in targeted cancer therapies .
- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against S. aureus and E. coli, revealing that some compounds exhibited up to four times the activity compared to standard treatments .
The biological activity of quinoline derivatives often involves:
- Enzyme Inhibition : Many quinolines act by inhibiting key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication processes in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
